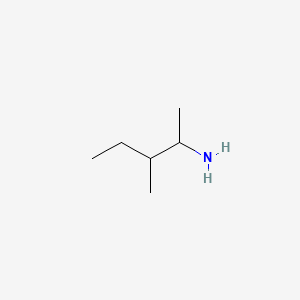

3-Methylpentan-2-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-5(2)6(3)7/h5-6H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAGOADKDXXTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956811 | |

| Record name | 3-Methylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35399-81-6 | |

| Record name | 3-Methyl-2-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35399-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035399816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic analysis of 3-Methylpentan-2-amine (NMR, IR, Mass Spec)

Spectroscopic Analysis of 3-Methylpentan-2-amine: A Technical Guide

Introduction

Molecular Structure

The structure of this compound features a pentane (B18724) backbone with a methyl group at the third carbon and an amino group at the second carbon.

Chemical Structure: CH₃-CH(NH₂)-CH(CH₃)-CH₂-CH₃

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers, which can lead to diastereotopic protons and complex splitting patterns. The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH(NH₂)-CH₃ | ~1.0 - 1.2 | Doublet | 3H |

| -CH(CH₃)-CH₃ | ~0.8 - 1.0 | Doublet | 3H |

| -CH₂-CH₃ | ~0.8 - 1.0 | Triplet | 3H |

| -CH₂ -CH₃ | ~1.2 - 1.5 | Multiplet | 2H |

| -CH (NH₂) | ~2.8 - 3.2 | Multiplet | 1H |

| -CH (CH₃) | ~1.5 - 1.8 | Multiplet | 1H |

| -NH₂ | ~1.0 - 2.0 (broad) | Singlet (broad) | 2H |

Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions. The broadness of the -NH₂ peak is due to quadrupole broadening and proton exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the lack of symmetry, six distinct signals are expected.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH(NH₂)-C H₃ | ~20 - 25 |

| -CH(CH₃)-C H₃ | ~10 - 20 |

| -CH₂-C H₃ | ~10 - 15 |

| -C H₂-CH₃ | ~25 - 35 |

| -C H(CH₃) | ~35 - 45 |

| -C H(NH₂) | ~50 - 60 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. As a primary amine, this compound will exhibit characteristic absorption bands.

Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3400 | Medium (two bands) |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |

| C-H Bend (methyl and methylene) | 1370 - 1470 | Medium |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium to Weak |

| N-H Wag | 665 - 910 | Broad, Strong |

Note: The presence of two bands in the N-H stretching region is a hallmark of a primary amine.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several fragment ions. The molecular weight of this compound is 101.19 g/mol .

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 101 | [C₆H₁₅N]⁺ | Molecular Ion |

| 86 | [C₅H₁₂N]⁺ | Loss of a methyl radical (•CH₃) |

| 72 | [C₄H₁₀N]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage with loss of a propyl radical (•C₃H₇) |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage, the base peak is often at m/z 44 for primary amines with an unsubstituted α-carbon. |

Note: The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the C-N bond, leading to the formation of a stable iminium ion.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment involves a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 8-16 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A standard proton-decoupled experiment is typically used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required to obtain a good signal-to-noise ratio.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and subtracted from the sample spectrum.

-

Cleaning: After analysis, the ATR crystal should be carefully cleaned with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 35-300.

-

Visualizations

Caption: General workflow for the spectroscopic analysis of a liquid sample.

Caption: Predicted mass spectrometry fragmentation of this compound.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 3-Methylpentan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpentan-2-amine, a chiral aliphatic amine, possesses two stereocenters, giving rise to a fascinating landscape of four distinct stereoisomers. The spatial arrangement of these isomers can profoundly influence their physicochemical properties and biological activities, a critical consideration in the fields of pharmacology and materials science. This technical guide provides a comprehensive analysis of the stereoisomers of this compound, detailing their structural relationships, physicochemical properties, and methodologies for their synthesis and separation. The content herein is intended to serve as a foundational resource for researchers engaged in the study and application of this and structurally related chiral amines.

Introduction to the Chirality of this compound

This compound (C₆H₁₅N) is a primary amine characterized by a pentane (B18724) backbone with a methyl group at the third carbon and an amino group at the second carbon.[1] The presence of two chiral centers, at carbon-2 (C2) and carbon-3 (C3), is the source of its stereoisomerism. The C2 atom is bonded to a hydrogen atom, an amino group, a methyl group, and a 3-methylpentyl group. The C3 atom is bonded to a hydrogen atom, a methyl group, an ethyl group, and a 1-aminoethyl group.

The number of possible stereoisomers is determined by the formula 2ⁿ, where 'n' is the number of stereocenters. For this compound, with two stereocenters, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:

-

(2R,3R)-3-methylpentan-2-amine

-

(2S,3S)-3-methylpentan-2-amine

-

(2R,3S)-3-methylpentan-2-amine

-

(2S,3R)-3-methylpentan-2-amine

The (2R,3R) and (2S,3S) isomers form one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers constitute the other enantiomeric pair. Any stereoisomer from the first pair is a diastereomer of any stereoisomer from the second pair. Understanding the distinct properties and biological effects of each of these stereoisomers is paramount for their application in stereoselective synthesis and drug development.

Physicochemical Properties of this compound Stereoisomers

Experimental physicochemical data for the individual stereoisomers of this compound are not extensively reported in the public literature. However, computed properties from reputable databases such as PubChem provide valuable estimates. The following table summarizes key computed physicochemical properties for the parent molecule and its specific stereoisomers. It is important to note that enantiomers possess identical physical properties (e.g., boiling point, melting point, density) in an achiral environment, differing only in their interaction with plane-polarized light (optical rotation). Diastereomers, on the other hand, have distinct physical properties.

| Property | This compound (racemic) | (2R,3R)-3-methylpentan-2-amine | (2S,3R)-3-methylpentan-2-amine |

| Molecular Formula | C₆H₁₅N | C₆H₁₅N | C₆H₁₅N |

| Molecular Weight | 101.19 g/mol | 101.19 g/mol | 101.19 g/mol |

| Boiling Point (Predicted) | 117.2 °C at 760 mmHg | Not specified | Not specified |

| Melting Point (Predicted) | -83.2 °C | Not specified | Not specified |

| Density (Predicted) | 0.767 g/cm³ | Not specified | Not specified |

| Optical Rotation [α]D | 0° (racemic mixture) | Expected to be equal in magnitude and opposite in sign to the (2S,3S) isomer. | Expected to be equal in magnitude and opposite in sign to the (2R,3S) isomer. |

| PubChem CID | 3015773[1] | 28607765[2] | 28607769[3] |

Note: The data presented in this table for the specific stereoisomers are largely computed and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols

The synthesis and separation of the stereoisomers of this compound can be achieved through established organic chemistry methodologies. The following protocols provide a general framework for the synthesis of a diastereomeric mixture via reductive amination, followed by the separation of the diastereomers and subsequent resolution of the enantiomeric pairs.

Synthesis of a Diastereomeric Mixture of this compound via Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In this case, 3-methylpentan-2-one serves as the ketone precursor.

Reaction Scheme:

3-Methylpentan-2-one + NH₃ + [Reducing Agent] → (2R,3R)-, (2S,3S)-, (2R,3S)-, (2S,3R)-3-Methylpentan-2-amine

Materials:

-

3-Methylpentan-2-one

-

Ammonia (B1221849) (or a source of ammonia, e.g., ammonium (B1175870) acetate)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous methanol (B129727) or ethanol

-

Glacial acetic acid (if using NaBH₃CN)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve 3-methylpentan-2-one (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add ammonia or an ammonia source (e.g., ammonium acetate (B1210297), 1.5-2 equivalents).

-

If using sodium cyanoborohydride, add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 6-7).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₃CN, 1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, quench it by carefully adding water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add diethyl ether to the aqueous residue and basify with a saturated sodium bicarbonate solution to a pH of 9-10.

-

Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude mixture of this compound stereoisomers. The product can be further purified by distillation.

Separation of Diastereomers and Resolution of Enantiomers

The separation of the four stereoisomers involves a two-stage process: first, the separation of the two diastereomeric pairs, followed by the resolution of each enantiomeric pair.

Diastereomers have different physical properties and can often be separated by standard chromatographic techniques or crystallization.

Method 1: Fractional Distillation or Column Chromatography

Due to their different boiling points and polarities, diastereomers can potentially be separated by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel. An appropriate solvent system for column chromatography would need to be determined empirically, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate containing a small percentage of a base like triethylamine (B128534) to prevent protonation of the amine on the silica gel.

Method 2: Diastereomeric Salt Formation and Fractional Crystallization

A more classical and often effective method is the formation of diastereomeric salts using a chiral resolving agent.

Materials:

-

Mixture of this compound stereoisomers

-

Chiral resolving agent (e.g., (R)-(-)-mandelic acid, (S)-(+)-mandelic acid, (+)-tartaric acid, or (-)-tartaric acid)

-

Suitable solvent for crystallization (e.g., ethanol, methanol, or a mixture of solvents)

Procedure:

-

Dissolve the diastereomeric mixture of this compound in a suitable solvent.

-

Add a solution of one enantiomer of a chiral acid (0.5 equivalents to resolve one pair of enantiomers) in the same solvent.

-

The two diastereomeric salts will form: [(2R,3R/2S,3S)-amine][(R)-acid] and [(2R,3S/2S,3R)-amine][(R)-acid].

-

These diastereomeric salts will have different solubilities. Induce crystallization by cooling, slow evaporation, or adding a less-polar co-solvent.

-

Collect the less soluble diastereomeric salt by filtration. The purity of the salt can be improved by recrystallization.

-

The more soluble diastereomeric salt will remain in the mother liquor.

-

Liberate the free amines from the separated diastereomeric salts by treatment with a base (e.g., NaOH solution) and extraction with an organic solvent.

Once the diastereomeric pairs have been separated, each pair is an enantiomeric mixture (a racemate). These can be resolved using chiral chromatography.

Method: Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation and Materials:

-

HPLC system with a UV or other suitable detector

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® or Chiralcel®)

-

HPLC-grade solvents (e.g., hexane, isopropanol (B130326), ethanol)

-

Amine modifier (e.g., diethylamine, triethylamine)

Procedure:

-

Dissolve the racemic mixture of one of the diastereomeric pairs in the mobile phase.

-

Select a suitable chiral column and mobile phase. A common mobile phase for chiral amine separation is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

-

Inject the sample onto the chiral HPLC column and collect the separated enantiomeric fractions.

-

Evaporate the solvent from the collected fractions to obtain the pure enantiomers.

-

The absolute configuration of the separated enantiomers can be determined by comparing their optical rotation to literature values (if available) or by using techniques such as X-ray crystallography of a suitable derivative or vibrational circular dichroism (VCD).

Visualizations

Stereoisomeric Relationships

The relationship between the four stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs.

Caption: Stereoisomeric relationships of this compound.

Experimental Workflow for Synthesis and Separation

The overall process for obtaining the pure stereoisomers of this compound can be summarized in a logical workflow.

Caption: Workflow for the synthesis and separation of stereoisomers.

Conclusion

The stereochemistry of this compound presents a rich area of study with significant implications for the development of chiral materials and pharmaceuticals. While a complete experimental characterization of all four stereoisomers is not yet fully documented in publicly accessible literature, established principles of stereoselective synthesis and chiral separation provide a clear pathway for their preparation and isolation. This guide offers a robust theoretical and practical framework to aid researchers in navigating the complexities of this chiral system. Further experimental investigation into the specific properties and biological activities of each stereoisomer is warranted and will undoubtedly contribute to a deeper understanding of the role of chirality in molecular function.

References

Commercial Availability and Technical Guide to 3-Methylpentan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylpentan-2-amine, a short-chain alkylamine of interest in chemical and pharmaceutical research. The guide details its commercial availability from various suppliers, including purity, quantity, and pricing information. Furthermore, it outlines a detailed experimental protocol for its synthesis via reductive amination. While specific biological data on this compound is limited in publicly available literature, this guide discusses the known stimulant properties of structurally related alkylamines and their interactions with monoamine transporters, providing a basis for further investigation into its pharmacological profile.

Commercial Availability

This compound is commercially available from a number of chemical suppliers, primarily for research and development purposes. It is offered as the free base and as a hydrochloride salt. The availability and pricing vary between suppliers and are subject to change. Below is a summary of currently available information.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| AChemBlock | This compound | 35399-81-6 | 95% | Custom Quote | Inquire |

| Biosynth | (2R,3S)-3-Methylpentan-2-amine hydrochloride | 2193052-02-5 | N/A | 0.5 g | $1,469.10 |

| BLDpharm | (2R,3S)-3-Methylpentan-2-amine hydrochloride | 2193052-02-5 | N/A | Inquire | Inquire |

| Sigma-Aldrich | This compound | 35399-81-6 | N/A | Inquire | Inquire |

| ChemBlink | This compound | 35399-81-6 | N/A | Inquire | Inquire |

Synthesis of this compound

This compound can be synthesized through various methods, with reductive amination of 3-methylpentan-2-one being a common and effective approach.[1][2][3][4] Another potential route is the Gabriel synthesis.[5][6][7][8][9]

Experimental Protocol: Reductive Amination of 3-Methylpentan-2-one

This protocol details a one-pot procedure for the synthesis of this compound.

Materials:

-

3-Methylpentan-2-one

-

Ammonia (e.g., as ammonium (B1175870) chloride)

-

Methanol (B129727) (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (B78521) (for workup)

-

Diethyl ether (or other extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (or other drying agent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methylpentan-2-one (1 equivalent) and ammonium chloride (1.5 equivalents) in methanol.

-

pH Adjustment: Adjust the pH of the solution to a weakly acidic range (pH 6-7) by the careful addition of a suitable acid or base if necessary. This pH is optimal for imine formation.

-

Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (1.2 equivalents) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ketone.

-

Workup:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid to decompose any remaining reducing agent.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and wash with diethyl ether to remove any unreacted starting material or non-basic byproducts.

-

Make the aqueous layer basic (pH > 10) by the addition of a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with several portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation.

-

Diagram of the Reductive Amination Workflow:

Caption: Workflow for the synthesis of this compound via reductive amination.

Potential Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or signaling pathways of this compound. However, based on its chemical structure as a short-chain alkylamine, it is plausible that it may exhibit stimulant properties, similar to other compounds in this class.

Psychotropic alkylamines that do not contain an aromatic nucleus are known to be biologically active.[11] Many of these molecules act as stimulants. For instance, the structurally related compound 1,3-dimethylamylamine (DMAA) has been shown to act as a substrate for the dopamine (B1211576) transporter, inhibiting dopamine uptake and regulating its function and localization.[12] Phenylalkylamines, a broader class of compounds, are known to exert their stimulant effects through interactions with monoamine transporters, including those for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[13][14] The mechanism of action for many stimulants involves blocking the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft.[15]

Given these precedents, it is hypothesized that this compound could interact with monoamine transporters. Further research, such as in vitro transporter binding and uptake assays, would be necessary to confirm this and to elucidate its specific pharmacological profile.

Hypothesized Signaling Pathway Interaction:

Caption: Hypothesized interaction of this compound with monoamine transporters.

Conclusion

This compound is a readily available building block for research and development. Its synthesis can be achieved through established methods like reductive amination. While its specific biological functions are not well-documented, its structural similarity to known stimulant alkylamines suggests that it may interact with monoamine transporters. This technical guide provides a foundation for researchers interested in exploring the chemical and pharmacological properties of this compound. Further investigation is warranted to determine its precise mechanism of action and potential applications in drug development.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. homework.study.com [homework.study.com]

- 6. homework.study.com [homework.study.com]

- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. homework.study.com [homework.study.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Psychotropic alkylamines - Wikipedia [en.wikipedia.org]

- 12. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenylalkylamine stimulants, hallucinogens, and designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safe Handling of 3-Methylpentan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 3-Methylpentan-2-amine. The information is compiled and presented to meet the needs of laboratory and research professionals, ensuring a safe working environment.

Chemical Identification and Properties

This compound, also known as 1,2-Dimethylbutylamine, is a chemical compound with the molecular formula C6H15N.[1][2] It is essential to be aware of its physical and chemical properties for safe handling and storage.

| Property | Value | Source |

| Molecular Weight | 101.19 g/mol | [1] |

| CAS Number | 35399-81-6 | [1] |

| EC Number | 252-544-5 | [1] |

| Boiling Point | 64 °C (147 °F) | |

| Density | 0.664 g/mL at 25 °C (77 °F) | |

| Flash Point | 12.659 °C (calculated) | [3] |

| SMILES | CCC(C)C(C)N | [1] |

| InChIKey | ZFAGOADKDXXTSV-UHFFFAOYSA-N | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor. |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity – single exposure | 3 (Central nervous system) | H336: May cause drowsiness or dizziness. |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways. |

| Hazardous to the aquatic environment, short-term (acute) | 2 | H411: Toxic to aquatic life with long lasting effects. |

| Hazardous to the aquatic environment, long-term (chronic) | 2 | H411: Toxic to aquatic life with long lasting effects. |

Signal Word: Danger

Hazard Pictograms:

-

Flame

-

Exclamation Mark

-

Health Hazard

-

Environment

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4] A face shield may be necessary for larger quantities or when there is a splash hazard.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[4] Flame-retardant and antistatic protective clothing should be worn.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[4] If inhalation risk is high, a vapor respirator may be required.[4]

Handling Procedures

-

Work under a chemical fume hood.

-

Avoid breathing mist or vapors.[4]

-

Wash skin thoroughly after handling.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

Storage Conditions

-

Keep container tightly closed in a dry and well-ventilated place.[4]

-

Keep away from heat and sources of ignition.

-

Incompatible materials include strong oxidizing agents and strong acids.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. Call a physician.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.

-

If Swallowed: Do NOT induce vomiting. Call a physician immediately. There is a risk of aspiration, and pulmonary failure is possible.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: No limitations are given for this substance.

-

Specific Hazards: The substance is combustible and vapors may form explosive mixtures with air. Pay attention to flashback.

Accidental Release Measures

-

Personal Precautions: Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Keep away from heat and sources of ignition. Evacuate the danger area.

-

Environmental Precautions: Do not let the product enter drains, as there is a risk of explosion.

-

Methods for Containment and Cleaning Up: Cover drains. Collect, bind, and pump off spills. Use non-sparking tools and absorb with inert material.[5]

Toxicological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations.[7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from your supplier before use.

References

- 1. 3-Methyl-2-pentanamine | C6H15N | CID 3015773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-2-pentanamine | C6H15N | CID 3015773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 35399-81-6, this compound: more information. [ww.chemblink.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. airgas.com [airgas.com]

An In-depth Technical Guide to the Thermodynamic Properties of 3-Methylpentan-2-amine

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Methylpentan-2-amine (CAS: 35399-81-6). Due to a scarcity of direct experimental data in publicly available literature, this document focuses on the detailed experimental methodologies required for the determination of key thermodynamic parameters, including enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation. The guide is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a thorough understanding of the physicochemical characteristics of this compound. It includes summaries of available data, detailed experimental protocols, and visual workflows to facilitate the design and execution of necessary measurements.

Introduction

This compound is a primary aliphatic amine with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. A thorough understanding of its thermodynamic properties is crucial for process design, reaction modeling, safety analysis, and predicting its behavior in various chemical and biological systems. These properties, such as the standard enthalpy of formation (ΔHf°), molar heat capacity (Cp), and standard molar entropy (S°), govern the energy changes and spontaneity of reactions involving this molecule.

This guide addresses the current gap in experimental data for this compound by providing detailed protocols for the experimental determination of its core thermodynamic properties. The methodologies described are standard, well-established techniques in thermochemistry and are presented in a manner to be directly applicable by researchers in a laboratory setting.

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₅N | PubChem[1] |

| Molecular Weight | 101.19 g/mol | PubChem[1] |

| CAS Number | 35399-81-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Density (Calculated) | 0.767 g/cm³ | chemBlink[2] |

| Boiling Point (Calculated) | 107.7 °C at 760 mmHg | chemBlink[2] |

| Flash Point (Calculated) | 12.659 °C | chemBlink[2] |

| XLogP3 (Computed) | 1.4 | PubChem[1] |

| SMILES | CCC(C)C(C)N | PubChem[1] |

| InChIKey | ZFAGOADKDXXTSV-UHFFFAOYSA-N | PubChem[1] |

Experimental Determination of Thermodynamic Properties

This section details the experimental protocols for measuring the fundamental thermodynamic properties of this compound.

Standard Enthalpy of Formation (ΔHf°) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly by measuring its standard enthalpy of combustion (ΔHc°) using a bomb calorimeter.[3][4] The enthalpy of formation is then calculated using Hess's Law.[4][5]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation:

-

A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is weighed into a crucible.[6]

-

For volatile liquids like amines, the sample is often encapsulated in a gelatin capsule of known mass and heat of combustion.

-

A fuse wire (e.g., nickel-chromium or platinum) of known length and mass is attached to the electrodes of the calorimeter bomb, with the wire positioned to be in contact with the sample.[6][7]

-

-

Bomb Assembly and Pressurization:

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state and to absorb acidic combustion products.[6]

-

The bomb is sealed and purged of atmospheric nitrogen before being filled with high-purity oxygen to a pressure of approximately 30 atm.[6][8][9]

-

-

Calorimetric Measurement:

-

The sealed bomb is submerged in a known mass of water in the calorimeter's insulating jacket.

-

The system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of time to establish a baseline drift.[7]

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water bath is recorded at regular intervals as it rises, until a maximum temperature is reached and the system begins to cool.[7]

-

-

Data Analysis:

-

The raw temperature-time data is corrected for heat exchange with the surroundings to determine the adiabatic temperature change (ΔT).

-

The total heat released (qtotal) is calculated using the equation: q_total = C_cal * ΔT where Ccal is the heat capacity of the calorimeter system. Ccal is determined in a separate experiment by combusting a standard substance with a known heat of combustion, such as benzoic acid.[6]

-

The heat of combustion of the sample (ΔUc) at constant volume is calculated by subtracting the heat contributions from the ignition of the fuse wire and the formation of any side products (like nitric acid from residual nitrogen).[6]

-

The standard internal energy of combustion (ΔU°c) is converted to the standard enthalpy of combustion (ΔH°c) using the relation: ΔH°_c = ΔU°_c + Δn_g * RT where Δng is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).[6]

-

Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law with the balanced combustion reaction and the known standard enthalpies of formation of CO₂(g) and H₂O(l).[4][10] For C₆H₁₅N(l) + 9.75 O₂(g) → 6 CO₂(g) + 7.5 H₂O(l) + 0.5 N₂(g): ΔH°_f(C₆H₁₅N) = [6 * ΔH°_f(CO₂) + 7.5 * ΔH°_f(H₂O)] - ΔH°_c(C₆H₁₅N)

-

Caption: Experimental workflow for determining the enthalpy of combustion.

Molar Heat Capacity (Cp)

The molar heat capacity at constant pressure (Cp) is a measure of the heat required to raise the temperature of one mole of a substance by one degree Kelvin. It is a crucial parameter for calculating changes in enthalpy and entropy with temperature. Differential Scanning Calorimetry (DSC) is a common and rapid method for measuring the Cp of liquids.[11][12][13]

Experimental Protocol: Differential Scanning Calorimetry (ASTM E1269)

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, tin) according to standard procedures (e.g., ASTM E967, E968).[12]

-

-

Measurement Procedure (Three-Step Method):

-

Baseline Run: Perform a temperature scan with empty, hermetically sealed sample and reference pans. This measures the instrumental baseline.[14][15]

-

Standard Run: Place a sapphire standard (of known mass and Cp) in the sample pan and perform the identical temperature scan.

-

Sample Run: Replace the sapphire with a precisely weighed sample of this compound (typically 10-20 mg) in a new hermetically sealed pan and perform the same temperature scan.

-

-

Experimental Conditions:

-

Data Analysis:

-

The heat flow (in mW) is recorded as a function of temperature for all three runs.

-

The specific heat capacity (cp) of the sample at a given temperature (T) is calculated using the following equation: c_p(spl) = c_p(std) * (m_std / m_spl) * (DSC_spl - DSC_blk) / (DSC_std - DSC_blk) where:

-

c_p(spl) and c_p(std) are the specific heat capacities of the sample and standard.

-

m_spl and m_std are the masses of the sample and standard.

-

DSC_spl, DSC_std, and DSC_blk are the heat flow signals from the sample, standard, and blank (baseline) runs at temperature T, respectively.

-

-

The molar heat capacity (Cp) is obtained by multiplying the specific heat capacity (cp) by the molar mass of this compound.

-

Caption: Standard three-step method for measuring heat capacity via DSC.

Standard Molar Entropy (S°) and Gibbs Free Energy of Formation (ΔGf°)

The standard molar entropy and Gibbs free energy of formation are not measured directly but are calculated from experimentally determined heat capacity and enthalpy data.

Calculation Protocol

-

Standard Molar Entropy (S°):

-

The absolute entropy at a standard temperature (T = 298.15 K) is determined by integrating heat capacity data from near absolute zero, as dictated by the Third Law of Thermodynamics.[16][17][18]

-

This requires measuring the heat capacity (Cp) of the solid from as low a temperature as possible up to its melting point, the enthalpy of fusion (ΔHfus) at the melting point (Tm), and the heat capacity of the liquid from Tm to 298.15 K.

-

The standard molar entropy is calculated as: S°(298.15 K) = ∫[0 to T_m] (C_p,solid / T) dT + (ΔH_fus / T_m) + ∫[T_m to 298.15] (C_p,liquid / T) dT

-

The integral from 0 K to the lowest measurement temperature is typically estimated using the Debye extrapolation (Cp ∝ T³).[19]

-

-

Standard Gibbs Free Energy of Formation (ΔGf°):

-

Once the standard enthalpy of formation (ΔHf°) and the standard molar entropy (S°) of the compound are known, the standard Gibbs free energy of formation (ΔGf°) can be calculated.[20]

-

This calculation also requires the standard molar entropies of the constituent elements in their standard states (C(graphite), H₂(g), N₂(g)).

-

First, the standard entropy of formation (ΔSf°) is calculated: ΔS°_f = S°(C₆H₁₅N) - [6S°(C,graphite) + 7.5S°(H₂) + 0.5*S°(N₂)]

-

Then, the standard Gibbs free energy of formation is calculated using the Gibbs-Helmholtz equation:[21] ΔG°_f = ΔH°_f - T * ΔS°_f where T = 298.15 K.

-

Conclusion

This guide outlines the necessary experimental framework for the comprehensive characterization of the thermodynamic properties of this compound. While direct experimental data remains elusive in the current literature, the application of established methodologies such as bomb calorimetry for enthalpy of combustion and differential scanning calorimetry for heat capacity can provide the foundational data required. From these measurements, other critical properties like the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation can be rigorously calculated. The protocols and workflows presented herein are intended to serve as a practical resource for researchers, enabling the generation of high-quality thermodynamic data essential for the advancement of chemical and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. Standard Enthalpy of Formation (M6Q8) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]

- 5. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 6. homepages.gac.edu [homepages.gac.edu]

- 7. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. nsuworks.nova.edu [nsuworks.nova.edu]

- 10. fiveable.me [fiveable.me]

- 11. mdpi.com [mdpi.com]

- 12. mse.ucr.edu [mse.ucr.edu]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 15. researchgate.net [researchgate.net]

- 16. esalq.usp.br [esalq.usp.br]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]

- 19. youtube.com [youtube.com]

- 20. Standard Gibbs Free Energy of Formation Calculations Chemistry Tutorial [ausetute.com.au]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methylpentan-2-amine: Historical Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical context, synthesis, and physicochemical properties of 3-Methylpentan-2-amine. Due to the limited specific literature on this compound, this guide consolidates information on established synthetic methodologies and provides representative protocols. It also explores a hypothesized biological mechanism of action based on its structural similarity to known stimulant compounds.

Historical Context and Discovery

The specific historical account of the first synthesis or isolation of this compound is not well-documented in prominent scientific literature. Its history is therefore intrinsically linked to the development of general synthetic methods for primary amines. One of the earliest and most relevant methods is the Leuckart reaction , discovered by the German chemist Rudolf Leuckart in 1885. This reaction, a form of reductive amination, originally demonstrated that heating aldehydes or ketones with formamide (B127407) or ammonium (B1175870) formate (B1220265) could produce the corresponding amines. This foundational work paved the way for the synthesis of a vast array of amines, including the structural class to which this compound belongs.

Modern organic synthesis has refined these early methods, with direct and indirect reductive amination now being the most common and versatile approach for preparing such amines from carbonyl precursors.[1][2][3] These methods offer greater control and often milder reaction conditions compared to the original Leuckart procedure.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound have been compiled from various chemical databases. This information is crucial for its identification, handling, and analysis.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₆H₁₅N | PubChem[4] |

| Molecular Weight | 101.19 g/mol | PubChem[4][5] |

| CAS Number | 35399-81-6 | PubChem[4] |

| SMILES | CCC(C)C(C)N | PubChem[4] |

| InChIKey | ZFAGOADKDXXTSV-UHFFFAOYSA-N | PubChem[4] |

| Purity (Commercial) | >95% | AChemBlock |

Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| ¹H | D₂O | 3.23 | broad | - | >CH-CH(NH₂)-CH₃ | [6] |

| ¹H | D₂O | 1.57 | multiplet | - | -CH₂-CH(CH₃)-CH(NH₂)- | [6] |

| ¹H | D₂O | 1.30 | multiplet | - | CH₃-HCH-CH< | [6] |

| ¹H | D₂O | 1.14 | multiplet | - | CH₃-HCH-CH< | [6] |

| ¹H | D₂O | 1.08 | doublet | 6.87 | CH(NH₂)-CH₃ | [6] |

| ¹H | D₂O | 0.82 | multiplet | - | CH₃-CH₂-CH(CH₃)- and -CH(CH₃)-CH(NH₂)- | [6] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reductive amination of its corresponding ketone precursor, 3-methyl-2-pentanone (B1360105). An alternative route involves the formation and subsequent hydrogenation of the ketone's oxime derivative. Below are detailed, representative protocols for these methods.

Disclaimer: These protocols are constructed based on general, well-established procedures for these reaction types and are intended for illustrative purposes. Specific yields and optimal conditions may vary and would require experimental optimization.

Method 1: Direct Reductive Amination

This one-pot procedure involves the reaction of the ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ by a hydride reducing agent like sodium cyanoborohydride.[2][7]

-

Reaction Setup: To a solution of 3-methyl-2-pentanone (10.0 g, 0.10 mol) in 200 mL of methanol, add ammonium acetate (B1210297) (38.5 g, 0.50 mol). Stir the mixture at room temperature in a well-ventilated fume hood.

-

Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN) (5.0 g, 0.08 mol) to the mixture in portions over 30 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ketone.

-

Workup: Carefully add 10% aqueous hydrochloric acid (HCl) to the reaction mixture until the pH is ~2 to decompose the excess reducing agent (Caution: Cyanide gas may be evolved). Stir for 1 hour.

-

Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted ketone. Adjust the pH of the aqueous layer to >12 with 20% aqueous sodium hydroxide (B78521) (NaOH).

-

Product Isolation: Extract the basic aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain this compound.

Method 2: Hydrogenation of 3-Methyl-2-pentanone Oxime

This two-step method involves the initial conversion of the ketone to its oxime, followed by catalytic hydrogenation to yield the primary amine.[8]

Step A: Synthesis of 3-Methyl-2-pentanone Oxime

-

Reaction Setup: In a round-bottom flask, dissolve hydroxylamine (B1172632) hydrochloride (8.4 g, 0.12 mol) and sodium acetate trihydrate (16.3 g, 0.12 mol) in 50 mL of water.

-

Addition of Ketone: Add 3-methyl-2-pentanone (10.0 g, 0.10 mol) to the solution, followed by 50 mL of ethanol (B145695) to ensure miscibility.

-

Reaction: Heat the mixture to reflux for 4 hours.

-

Isolation: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude oxime, which can be used in the next step without further purification.

Step B: Catalytic Hydrogenation of the Oxime

-

Reaction Setup: Dissolve the crude 3-methyl-2-pentanone oxime from Step A in 100 mL of ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 1 g, slurry in water) to the solution.

-

Hydrogenation: Place the vessel in a Parr hydrogenator. Pressurize the system with hydrogen gas (H₂) to 50 psi and heat to 50°C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Workup: Cool the vessel, vent the hydrogen, and carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the ethanol by rotary evaporation. The resulting residue can be purified by fractional distillation to yield this compound.

Hypothesized Biological Activity and Signaling Pathway

Direct pharmacological studies on this compound are scarce. However, its structure as a short-chain, branched aliphatic amine provides clues to its potential biological activity. Several structurally similar compounds, such as 3-methylhexan-2-amine and 4-methylpentan-2-amine, are classified as stimulants and are included on the World Anti-Doping Agency (WADA) Prohibited List.[9] This suggests that this compound may also possess stimulant properties.

Stimulant activity of this class of compounds is often mediated through interaction with the monoamine neurotransmitter systems (dopamine, norepinephrine (B1679862), and serotonin). A plausible mechanism of action is the interaction with adrenergic receptors, which are targets for catecholamines like norepinephrine and epinephrine.

The classical Easson-Stedman hypothesis for adrenergic agonists requires a three-point interaction: a protonated amine, a β-hydroxyl group, and an aromatic ring. While this compound lacks the latter two features, the protonated amine is a key pharmacophore that could enable binding to the receptor, likely at a conserved aspartic acid residue in a transmembrane domain. This interaction would be significantly weaker and less specific than that of endogenous catecholamines, potentially leading to indirect sympathomimetic effects, such as promoting the release or inhibiting the reuptake of norepinephrine from presynaptic terminals.

Below is a diagram illustrating a hypothesized interaction with the α1-adrenergic receptor signaling pathway, a common pathway for stimulant action.

Hypothesized Adrenergic Signaling Pathway

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Methyl-2-pentanamine | C6H15N | CID 3015773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2R,3R)-3-methylpentan-2-amine | C6H15N | CID 28607765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Quantum Mechanical Analysis of 3-Methylpentan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the structural, spectroscopic, and electronic properties of 3-Methylpentan-2-amine. This aliphatic amine is a chiral molecule with applications as a building block in organic synthesis. Understanding its conformational landscape and physicochemical properties through computational methods is crucial for its application in pharmaceutical and materials science.

Introduction to Quantum Mechanical Calculations for Aliphatic Amines

Quantum mechanical (QM) calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular properties at the electronic level. For small organic molecules like this compound, methods such as Density Functional Theory (DFT) provide a favorable balance between computational cost and accuracy.[1] These calculations can predict a wide range of properties, including optimized molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), NMR chemical shifts, and electronic properties like ionization potential and electron affinity.

A significant area of interest for aliphatic amines is the accurate prediction of their pKa values, which is critical for understanding their behavior in biological systems.[2][3] Studies have shown that while gas-phase calculations often fall short, the inclusion of a solvent model leads to good correlations between calculated energy differences and experimental pKa values.[2][3][4] Therefore, for molecules like this compound, solution-phase calculations are essential for predicting properties in a relevant chemical environment.[4][5]

Computational Methodology: A Detailed Protocol

The following section outlines a typical and robust computational protocol for the quantum mechanical study of this compound. This methodology is based on widely accepted practices for similar aliphatic amines.

2.1. Conformational Analysis Due to the presence of several single bonds, this compound can exist in multiple conformations.[6] A thorough conformational search is the first and most critical step.

-

Software: A molecular mechanics engine like the Merck Molecular Force Field (MMFF) as implemented in software such as Spartan or Avogadro is used for an initial broad conformational search.

-

Procedure:

-

The initial 3D structure of this compound is generated.

-

A systematic or stochastic conformational search is performed to identify all low-energy conformers.

-

The identified conformers are then subjected to a preliminary geometry optimization using a semi-empirical method (e.g., PM7) or a fast DFT method.

-

Unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are selected for higher-level QM calculations.

-

2.2. High-Level Quantum Mechanical Calculations The low-energy conformers identified are then re-optimized at a higher level of theory.

-

Software: Gaussian, ORCA, or Schrödinger's Jaguar are commonly used software packages for these calculations.

-

Level of Theory: Density Functional Theory (DFT) is the method of choice. The B3LYP functional is a well-established hybrid functional for organic molecules.[3][4][7]

-

Basis Set: A Pople-style basis set such as 6-31+G(d,p) is generally sufficient for providing accurate geometries and properties for molecules of this size. The inclusion of diffuse functions (+) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are crucial for describing bonding environments correctly.[7]

-

Solvation Model: To simulate an aqueous environment, an implicit solvent model like the Polarizable Continuum Model (PCM) or the SMD solvation model is employed.[4] Geometry optimization in the solution phase is often necessary for accurate predictions, especially for systems with potential intramolecular hydrogen bonds.[4][5]

-

Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.

Data Presentation: Calculated Properties

The results of the quantum mechanical calculations are summarized in the following tables. These tables provide a clear and concise presentation of the key quantitative data for the global minimum energy conformer of this compound.

Table 1: Optimized Geometrical Parameters (Exemplary) Calculated at the B3LYP/6-31+G(d,p) level of theory in aqueous solution (PCM).

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C2 | N | - | - | 1.465 |

| Bond Length | C2 | C3 | - | - | 1.538 |

| Bond Angle | C1 | C2 | N | - | 110.5 |

| Bond Angle | C3 | C2 | N | - | 111.2 |

| Dihedral Angle | H | N | C2 | C3 | 178.5 |

| Dihedral Angle | C1 | C2 | C3 | C4 | -65.2 |

Table 2: Calculated Vibrational Frequencies (Notable Modes) Calculated at the B3LYP/6-31+G(d,p) level of theory. Frequencies are typically scaled by a factor of ~0.96-0.98 to account for anharmonicity.

| Mode | Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 1 | 3510 | 3370 | N-H Asymmetric Stretch |

| 2 | 3425 | 3288 | N-H Symmetric Stretch |

| 3 | 3055 | 2933 | C-H Stretch (CH) |

| 4 | 1620 | 1555 | N-H Scissoring |

| 5 | 1485 | 1426 | CH₃ Asymmetric Bend |

| 6 | 1150 | 1104 | C-N Stretch |

Table 3: Calculated Thermochemical Properties at 298.15 K and 1 atm Calculated at the B3LYP/6-31+G(d,p) level of theory.

| Property | Value |

| Zero-point vibrational energy (kcal/mol) | 105.8 |

| Enthalpy (Hartree) | -330.12345 |

| Gibbs Free Energy (Hartree) | -330.15678 |

| Dipole Moment (Debye) | 1.25 |

Experimental Protocols for Validation

Computational results should always be validated against experimental data where possible. Below are standard experimental protocols for characterizing this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei and to confirm the molecular structure.

-

Protocol:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.

-

Use standard acquisition parameters. For ¹H, a spectral width of 12-15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C, a wider spectral width (e.g., 220 ppm) and a proton-decoupled sequence are used.

-

Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

-

Protocol:

-

For a liquid sample, place a drop of this compound between two KBr or NaCl plates to form a thin film (neat sample).

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty cell or clean ATR crystal and subtract it from the sample spectrum.

-

Compare the experimental peak positions with the scaled calculated vibrational frequencies.

-

Visualizations: Workflows and Analyses

Diagrams created using the DOT language provide a clear visual representation of the computational workflows.

Caption: A general workflow for the computational analysis of small organic molecules.

Caption: Logical workflow for identifying the most stable conformers of a flexible molecule.

References

- 1. baranlab.org [baranlab.org]

- 2. [PDF] Analysis of the pKas of aliphatic amines using quantum chemical descriptors | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. impact.ornl.gov [impact.ornl.gov]

- 5. [PDF] pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. | Semantic Scholar [semanticscholar.org]

- 6. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Biological Activity of 3-Methylpentan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the current scientific understanding of 3-Methylpentan-2-amine. It is crucial to note that publicly available research on the specific biological activity of this compound is limited. The following information is compiled from available data on its chemical properties and the activities of structurally related compounds to infer potential biological roles and guide future research.

Introduction

This compound is a simple, short-chain aliphatic amine. Its structure, characterized by a six-carbon backbone with a primary amine group at the second position and a methyl group at the third, suggests potential for biological activity. Aliphatic amines are known to interact with various biological targets, and compounds with similar structures have been identified as stimulants, neurotransmitter releasing agents, and intermediates in the synthesis of pharmacologically active molecules. This guide aims to consolidate the known information about this compound and to extrapolate its potential biological activities based on the pharmacology of analogous compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅N | [1] |

| Molecular Weight | 101.19 g/mol | [1][2] |

| CAS Number | 35399-81-6 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCC(C)C(C)N | [1] |

| LogP (calculated) | 1.4 | [1][2] |

| Boiling Point (predicted) | 115.2±3.0 °C | |

| pKa (predicted) | 10.66±0.10 |

Potential Biological Activities and Mechanisms of Action

Many short-chain aliphatic amines exhibit stimulant properties. For instance, 4-methylpentan-2-amine (also known as 1,3-dimethylbutylamine (B105974) or DMBA) is listed as a stimulant on the World Anti-Doping Agency (WADA) Prohibited List[3]. The mechanism of action for such stimulants often involves the release and/or inhibition of reuptake of catecholaminergic neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). It is plausible that this compound could act as a sympathomimetic agent, leading to increased heart rate, blood pressure, and alertness.

The primary amine group of this compound is a key feature for potential interactions with various receptors. It could potentially bind to trace amine-associated receptors (TAARs), which are known to be activated by endogenous and exogenous amines. Activation of TAAR1, for example, can modulate the activity of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

A structurally related compound, (3-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine, has been investigated for its potential as an antimicrobial and anticancer agent[4]. While the addition of a methylphenylmethyl group significantly alters the molecule's properties, it suggests that the this compound scaffold could be a starting point for the development of new therapeutic agents in these areas.

The compound 3,3-Dimethylpentan-2-amine, a close structural analog, is utilized as an intermediate in the synthesis of bioactive molecules, including inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1)[5]. This highlights the potential of this compound as a building block in medicinal chemistry for creating more complex and targeted therapeutics.

Experimental Protocols

As there are no specific published experimental studies on the biological activity of this compound, this section provides generalized protocols that could be adapted for its investigation.

A common method for the synthesis of this compound is through the reductive amination of 3-methylpentan-2-one.

Materials:

-

3-methylpentan-2-one

-

Ammonia (B1221849) or a suitable amine source (e.g., ammonium (B1175870) acetate)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Acid catalyst (e.g., acetic acid)

-

Standard glassware for organic synthesis

-

Purification apparatus (e.g., distillation or column chromatography)

Procedure:

-

Dissolve 3-methylpentan-2-one and the ammonia source in the anhydrous solvent.

-

Add the acid catalyst to facilitate imine formation.

-

Slowly add the reducing agent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction carefully with water or a suitable aqueous solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solvent in vacuo.

-

Purify the crude product by distillation or column chromatography to yield this compound.

To determine the binding affinity of this compound to specific receptors (e.g., TAARs, dopamine, norepinephrine, or serotonin transporters), a competitive radioligand binding assay can be performed.

Materials:

-

Cell membranes expressing the target receptor/transporter

-

A suitable radioligand for the target (e.g., [³H]-dopamine for DAT)

-

This compound (as the competitor)

-

Assay buffer

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

96-well filter plates

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known high-affinity ligand (for non-specific binding), or the diluted this compound.

-

Incubate the plate for a specified time at a specific temperature to allow binding to reach equilibrium.

-

Rapidly filter the contents of the plate through the filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity in a liquid scintillation counter.

-

Analyze the data to determine the IC₅₀ value of this compound, which can then be converted to a Ki (inhibition constant).

Visualizations

Caption: A simplified workflow for the synthesis of this compound.

Caption: A potential mechanism for the stimulant effects of an alkylamine.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is currently lacking, its structural characteristics and the known activities of similar compounds provide a foundation for hypothesizing its potential pharmacological profile. It is plausible that this compound possesses stimulant properties through the modulation of catecholaminergic systems. Furthermore, its utility as a synthetic intermediate in medicinal chemistry warrants further exploration.

Future research should focus on:

-

In vitro pharmacological profiling: Comprehensive screening against a panel of receptors, transporters, and enzymes to identify primary biological targets.

-

In vivo behavioral studies: Evaluation of its effects on locomotor activity, reward pathways, and other behavioral paradigms to confirm and characterize its stimulant or other CNS effects.

-

ADME and toxicology studies: Determination of its pharmacokinetic profile and assessment of its safety to establish a therapeutic window.

-

Medicinal chemistry campaigns: Utilization of this compound as a scaffold for the development of novel therapeutic agents.

By systematically investigating these areas, the scientific community can elucidate the true biological activity and therapeutic potential of this compound.

References

- 1. 3-Methyl-2-pentanamine | C6H15N | CID 3015773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R,3R)-3-methylpentan-2-amine | C6H15N | CID 28607765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Prohibited List | World Anti Doping Agency [wada-ama.org]

- 4. Buy (3-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine [smolecule.com]

- 5. Buy 3,3-Dimethylpentan-2-amine [smolecule.com]

Methodological & Application

Application Notes and Protocols: 3-Methylpentan-2-amine as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development and manufacturing of enantiomerically pure pharmaceuticals and fine chemicals. One of the most established methods for the separation of racemic carboxylic acids is through the formation of diastereomeric salts using a chiral amine as the resolving agent. This process leverages the different physical properties, primarily solubility, of the resulting diastereomeric salts to effect separation by fractional crystallization.

3-Methylpentan-2-amine, a chiral amine, possesses the structural features necessary to serve as a resolving agent for racemic acids. Although specific applications and detailed protocols for this compound are not extensively documented in readily available scientific literature, this document provides a comprehensive guide based on the fundamental principles of diastereomeric salt resolution. The protocols and data presented herein are illustrative and based on common practices with structurally similar chiral amines. Researchers are encouraged to use this information as a starting point for developing specific methods for their target racemic mixtures.

Principle of Chiral Resolution by Diastereomeric Salt Formation